molecular formula C16H21N3O2 B1321857 ethyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate

ethyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate

Cat. No. B1321857
M. Wt: 287.36 g/mol
InChI Key: KQBTZSUKLIBZJW-UHFFFAOYSA-N
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Patent
US09315503B2

Procedure details

To a solution of Intermediate 29a (1.00 g, 3.48 mmol) and Et3N (265 μL, 1.91 mmol) in EtOH (35 mL) was added NaBH4 (198 mg, 5.23 mmol) and the suspension stirred at RT for 1.5 h. NaBH4 (198 mg, 5.23 mmol) was added and the suspension stirred for a further 19 h. NaBH4 (1.31 g, 34.8 mmol) was added and the suspension stirred for a further 24 h, then diluted with water and extracted with DCM. The combined organics were dried and concentrated in vacuo. The residue was purified by FCC, using 0-10% [2M NH3 in MeOH] in DCM, to give the title compound as a white solid (740 mg, 87%). LCMS (Method 3): Rt 2.05 min, m/z 246 [MH+].
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
265 μL
Type
reactant
Reaction Step One
Name
Quantity
198 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
198 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.31 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N:11]2[C:15]([NH2:16])=[CH:14][C:13]([C:17]([CH3:20])([CH3:19])[CH3:18])=[N:12]2)[CH:6]=1)C.CCN(CC)CC.[BH4-].[Na+]>CCO.O>[NH2:16][C:15]1[N:11]([C:7]2[CH:6]=[C:5]([CH2:4][OH:3])[CH:10]=[CH:9][CH:8]=2)[N:12]=[C:13]([C:17]([CH3:20])([CH3:19])[CH3:18])[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)N1N=C(C=C1N)C(C)(C)C)=O
Name
Quantity
265 μL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
198 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
198 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
1.31 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension stirred at RT for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the suspension stirred for a further 19 h
Duration
19 h
STIRRING
Type
STIRRING
Details
the suspension stirred for a further 24 h
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The combined organics were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=CC(=NN1C=1C=C(C=CC1)CO)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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